Methyl 4-fluoropiperidine-4-carboxylate
Overview
Description
Methyl 4-fluoropiperidine-4-carboxylate: is a chemical compound with the molecular formula C7H12FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure selective fluorination. The reaction mixture is then warmed to room temperature and worked up to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Methyl 4-fluoropiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules, aiding in the understanding of fluorine’s effects on biological systems.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and altered biological activity.
Mechanism of Action
The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate involves its interaction with molecular targets through its fluorine atom and ester group. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with specific biological targets .
Comparison with Similar Compounds
- Methyl 4-chloropiperidine-4-carboxylate
- Methyl 4-bromopiperidine-4-carboxylate
- Methyl 4-iodopiperidine-4-carboxylate
Comparison: Methyl 4-fluoropiperidine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits enhanced metabolic stability and altered pharmacokinetic properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 4-fluoropiperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCNOUWHCVUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653990 | |
Record name | Methyl 4-fluoropiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862401-47-6 | |
Record name | Methyl 4-fluoropiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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